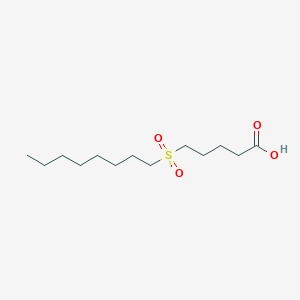

5-(Octane-1-sulfonyl)pentanoic acid

Description

Properties

Molecular Formula |

C13H26O4S |

|---|---|

Molecular Weight |

278.41 g/mol |

IUPAC Name |

5-octylsulfonylpentanoic acid |

InChI |

InChI=1S/C13H26O4S/c1-2-3-4-5-6-8-11-18(16,17)12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15) |

InChI Key |

MALNLTHYUBRJIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octane-1-sulfonyl)pentanoic acid typically involves the sulfonation of octane followed by the coupling of the resulting sulfonyl derivative with pentanoic acid. One common method includes:

Sulfonation of Octane: Octane is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming octane-1-sulfonic acid.

Coupling Reaction: The octane-1-sulfonic acid is then reacted with pentanoic acid under acidic or basic conditions to form 5-(Octane-1-sulfonyl)pentanoic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Octane-1-sulfonyl)pentanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Octane-1-sulfonyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield sulfides.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

Pharmaceutical Development

5-(Octane-1-sulfonyl)pentanoic acid has potential applications in drug development, particularly as a therapeutic agent. Sulfonamides, a class of compounds related to this derivative, have shown diverse biological functions, including antibacterial and anticancer activities. Research indicates that sulfonamide derivatives can inhibit specific enzymes associated with various diseases, suggesting that 5-(Octane-1-sulfonyl)pentanoic acid may also exhibit similar properties .

Interaction Studies

Studies on sulfonic acids have demonstrated their ability to interact with proteins and cellular membranes, influencing various biological processes. Understanding these interactions is crucial for assessing the safety and efficacy of 5-(Octane-1-sulfonyl)pentanoic acid in potential therapeutic applications.

Surfactants and Emulsifiers

Due to its amphiphilic nature, 5-(Octane-1-sulfonyl)pentanoic acid can be utilized as a surfactant or emulsifier in various formulations. Surfactants play a critical role in improving the stability and performance of products in industries such as cosmetics, pharmaceuticals, and food processing.

Chemical Intermediates

The compound can serve as a versatile building block for synthesizing other chemical entities. Its ability to undergo typical carboxylic acid reactions makes it valuable in creating derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 5-(Octane-1-sulfonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on physicochemical properties, stability, and functional group effects.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

- Structure: Features a hydroxy group at position 5 and a tert-butoxycarbonylamino (Boc-protected amino) group at position 2.

- Physical Properties: Property Value/Description Source Molar Mass 233.26 g/mol Form Powder Stability Incompatible with strong oxidizers (e.g., peroxides, nitrates) Toxicity No comprehensive toxicology data available

- The hydroxy group introduces polarity, affecting solubility in polar solvents.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A pyrrolidone ring with a methyl group at position 1 and a carboxylic acid at position 3.

Physical Properties :

Property Value/Description Source CAS Number 42346-68-9 EC Number 255-765-5 Concentration 100% pure Functional Group Impact :

- The cyclic lactam (pyrrolidone) structure confers rigidity, which may influence crystallinity and thermal stability.

- The carboxylic acid group enables salt formation, enhancing bioavailability in pharmaceutical contexts.

General Trends in Sulfonated vs. Non-Sulfonated Derivatives

- Higher Acidity: Sulfonyl groups are strong electron-withdrawing substituents, lowering the pKa of adjacent carboxylic acids compared to hydroxy or amino derivatives.

- Enhanced Surfactant Properties : The hydrophobic octane chain and polar sulfonyl group could improve micelle formation, a trait absent in the hydroxy or Boc-protected analogs .

Q & A

Q. How can isotopic labeling (e.g., C or S) enhance mechanistic studies of sulfonyl group reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.